

# Inhibition Profile & Molecular Properties of SB-3CT

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Compound Focus: **SB-3CT**

CAS No.: 292605-14-2  
Cat. No.: S549042

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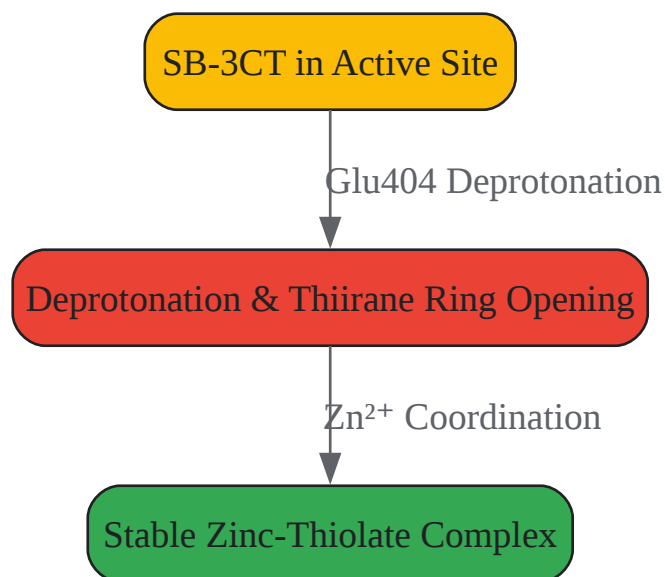
Parameter	MMP-2 (Gelatinase A)	MMP-9 (Gelatinase B)	Other MMPs (Select Examples)
<b>Ki (Inhibition Constant)</b>   13.9 nM [1] [2] [3]   600 nM [1] [2] [3]   MMP-1: 206 µM MMP-3: 15 µM MMP-7: 96 µM [1] [2]     <b>Mechanism</b>   Competitive, mechanism-based inhibitor [4] [2]   Competitive, mechanism-based inhibitor [4] [2]   —     <b>Molecular Formula</b>   C <sub>15</sub> H <sub>14</sub> O <sub>3</sub> S <sub>2</sub> [1] [5] [3]       <b>Molecular Weight</b>   306.4 Da [1] [5] [3]       <b>CAS Number</b>   292605-14-2 [1] [5] [2]       <b>Solubility</b>   Soluble in DMSO (≥ 50 mg/mL) and ethanol [1] [5]       <b>Blood-Brain Barrier</b>   Permeable [1] [6] [3]			

## Mechanism of Action

**SB-3CT** operates through a unique mechanism-based inhibition pathway rather than simple competitive binding. The process can be summarized as follows [4]:

- Initial Binding:** **SB-3CT** docks into the active site of MMP-2/9.
- Deprotonation:** The carboxylate group of the catalytic glutamate residue (Glu404 in MMP-2) abstracts a proton from the methylene group situated between the sulfone and the thiirane (three-membered sulfur ring) of **SB-3CT**.
- Ring Opening:** This deprotonation initiates the opening of the thiirane ring.
- Zinc Coordination:** The resulting thiolate product coordinates strongly with the catalytic zinc ion in the enzyme's active site, forming a stable complex that inactivates the enzyme.

The diagram below illustrates this inhibition mechanism.



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**SB-3CT** inhibition mechanism involving deprotonation and zinc coordination.

Computational QM/MM studies have shown that the ring-opening reaction for the thiirane in **SB-3CT** is more favorable than for its oxirane analog, contributing to its potency [4].

## Key Experimental & Research Applications

**SB-3CT** has been utilized in various preclinical research contexts, demonstrating efficacy in modulating disease processes.

### In Cancer Research and Immunotherapy

**SB-3CT** has shown promise in modulating the tumor microenvironment. Research indicates that **SB-3CT** treatment can reduce tumor burden and enhance the efficacy of immune checkpoint blockade therapy. The mechanism involves downregulating PD-L1 at the mRNA and protein levels in cancer cells, thereby improving anti-tumor immunity [7] [8]. Combinations of **SB-3CT** with anti-PD-1 or anti-CTLA-4 antibodies have demonstrated improved control of both primary and metastatic tumors in mouse models [7].

## In Models of Central Nervous System (CNS) Injury

**SB-3CT** provides neuroprotective effects in traumatic brain injury. A study on rats with fluid percussion-induced TBI demonstrated that administering **SB-3CT** (50 mg/kg, intraperitoneally) at 30 minutes, 6 hours, and 12 hours post-injury resulted in significant improvements in motor function, spatial learning, and memory. It also reduced acute neurodegeneration and long-term neuronal loss in the hippocampus [6].

## In Cardiovascular Disease Models

**SB-3CT** has been effective in a rat model of pre-eclampsia. Specific inhibition of MMP-2 and MMP-9 by **SB-3CT** significantly decreased elevated blood pressure, reduced serum levels and activity of these MMPs, and improved vascular remodeling [9].

## Experimental Protocols from Research

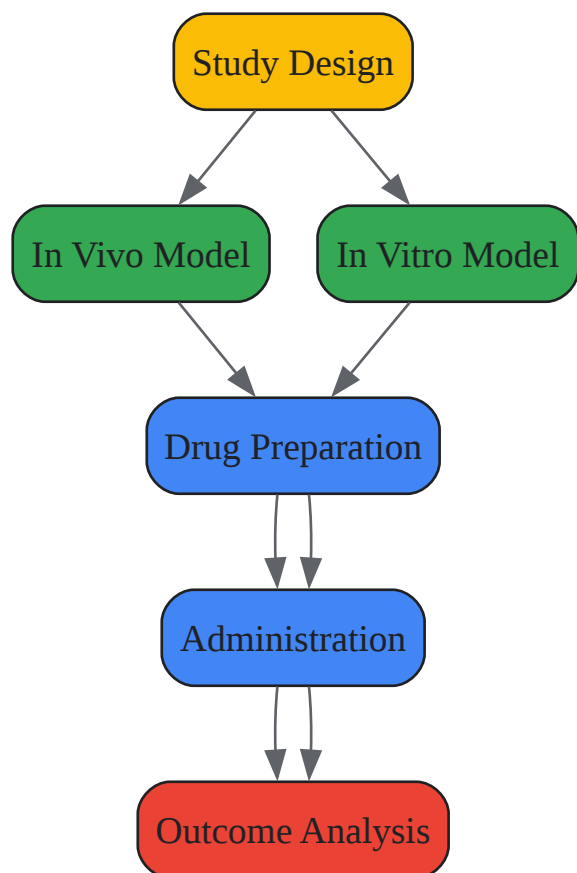
### In Vivo Administration (Rodent Models)

- **Dosage:** 50 mg/kg body weight is a commonly used effective dose [6] [7].
- **Vehicle:** 10% DMSO in saline [6].
- **Route of Administration:** Intraperitoneal (i.p.) injection [6] [7].
- **Dosing Regimen:** Variable depending on the model. Examples include:
  - **Traumatic Brain Injury:** Administer at 30 minutes, 6 hours, and 12 hours post-injury [6].
  - **Cancer Models:** Inject every other day for several weeks [7] [3].

### In Vitro Cell Culture Treatment

- **Stock Solution Preparation:** Dissolve **SB-3CT** in DMSO to a high concentration (e.g., 50 mg/mL or 10-50 mM). Aliquot and store at -20°C [1] [3].
- **Working Concentration:** A typical effective concentration used in T cell-mediated tumor killing assays is 25  $\mu$ M [7].
- **Control Setting:** Always include a vehicle control (e.g., the same final concentration of DMSO, typically 0.1% or less) to account for solvent effects.

The following diagram outlines a common experimental workflow for in vivo and in vitro studies.



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General experimental workflow for **SB-3CT** research applications.

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